![molecular formula C18H16ClN5O2 B6424335 6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2034633-18-4](/img/structure/B6424335.png)
6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
Description
6-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a piperidine-carbonyl group and a 5-chloropyrimidinyloxy moiety. Quinoxalines are structurally characterized by a bicyclic aromatic system of two fused pyrazine rings, which confers versatility in medicinal chemistry due to their ability to engage in hydrogen bonding, π-stacking, and hydrophobic interactions.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-13-9-22-18(23-10-13)26-14-2-1-7-24(11-14)17(25)12-3-4-15-16(8-12)21-6-5-20-15/h3-6,8-10,14H,1-2,7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKXNVFSWIBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NC=C(C=N4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine scaffold undergoes regioselective hydroxylation at position 3 through:
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Sharpless asymmetric dihydroxylation of 1,2,3,6-tetrahydropyridine precursors
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Boc-protection/deprotection strategies to direct electrophilic substitution
Critical parameters:
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Reaction temperature: 0°C to 25°C
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Solvent system: Dichloromethane/water biphasic mixture
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Catalytic system: OsO₄ (0.5 mol%) with N-methylmorpholine N-oxide as co-oxidant
Pyrimidine Coupling via Nucleophilic Aromatic Substitution
The hydroxylated piperidine engages 2,5-dichloropyrimidine in SNAr reaction:
Reaction Conditions
Parameter | Specification |
---|---|
Base | K₂CO₃ (2.5 eq) |
Solvent | Anhydrous DMF |
Temperature | 80°C, 12 h |
Yield | 68-72% |
Mechanistic studies confirm complete regioselectivity for substitution at the pyrimidine 2-position due to enhanced leaving group ability compared to the 5-chloro substituent.
Quinoxaline-6-carbonyl Chloride Preparation
Direct Carboxylation Strategies
Method A: Friedel-Crafts Acylation
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Substrate: 6-Methylquinoxaline
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Reagent: ClCOCOCl (oxalyl chloride) in AlCl₃-catalyzed reaction
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Limitations: Poor regiocontrol (≤40% para-selectivity)
Method B: Halogen-Lithium Exchange
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Bromine-directed lithiation at C6 using LDA (−78°C)
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Quenching with solid CO₂ followed by protonolysis
Comparative Analysis
Parameter | Method A | Method B |
---|---|---|
Regioselectivity | 40% | 98% |
Scalability | Limited | Excellent |
Byproduct Formation | High | Negligible |
Amide Bond Formation: Final Coupling
The convergent step employs Schlenk techniques under inert atmosphere:
Optimized Protocol
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Charge quinoxaline-6-carbonyl chloride (1.0 eq) in anhydrous THF
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Add 3-[(5-chloropyrimidin-2-yl)oxy]piperidine (1.05 eq) slowly at −10°C
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Introduce Hunig's base (DIPEA, 2.5 eq) over 30 min
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Warm to 25°C, stir for 6 h
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Workup: Sequential washes with 5% HCl, saturated NaHCO₃, brine
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Purification: Gradient silica chromatography (EtOAc/hexane 1:3 → 1:1)
Key Observations
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Strict temperature control prevents N-acylpyrimidine byproducts
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Excess piperidine ensures complete acyl chloride consumption
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Chromatographic separation effectively removes dimeric impurities
Alternative Synthetic Routes
Ugi Multicomponent Reaction
Four-component coupling demonstrates potential for rapid assembly:
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Quinoxaline-6-carbaldehyde
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3-[(5-Chloropyrimidin-2-yl)oxy]piperidine
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tert-Butyl isocyanide
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Methanol
Reaction produces Ugi adduct in 54% yield, though subsequent oxidation steps reduce overall efficiency compared to classical approaches.
Enzymatic Aminolysis
Novel biocatalytic method using Candida antarctica lipase B:
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Operates in water/THF biphasic system (3:1 v/v)
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pH maintained at 7.4 with phosphate buffer
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62% conversion achieved in 48 h
While environmentally favorable, the extended reaction time and moderate yield limit industrial applicability.
Analytical Characterization
Spectroscopic Correlations
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¹H NMR (400 MHz, CDCl₃)
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δ 8.92 (s, 1H, pyrimidine H-4)
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δ 4.85 (m, 1H, piperidine H-3)
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δ 3.72 (br s, 2H, piperidine H-1)
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HRMS (ESI-TOF)
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m/z calcd for C₁₈H₁₆ClN₅O₂ [M+H]⁺: 369.0984
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Found: 369.0981
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IR (KBr)
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1685 cm⁻¹ (C=O stretch)
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1540 cm⁻¹ (C=N quinoxaline)
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Process Optimization and Scale-up Challenges
Critical quality attributes for GMP production:
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Residual solvent levels (DMF < 880 ppm)
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Genotoxic impurity control (chloropyrimidines < 5 ppm)
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Particle size distribution (D90 < 200 μm)
Patented Continuous Flow Process
Chemical Reactions Analysis
Types of Reactions
6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and quinoxaline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
Crystal studies of quinoxaline derivatives () reveal that substituents influence molecular planarity and intermolecular interactions. For example:
- 3-Phenylquinoxaline Derivatives: Exhibit non-planar conformations with twisted quinoxaline units, stabilized by C–H···O/N hydrogen bonds and π-stacking. These interactions enhance crystalline stability but may limit conformational flexibility in biological environments .
- The carbonyl group may participate in hydrogen bonding with catalytic residues, a feature absent in simpler alkyl-substituted analogs.
Table 1: Substituent Effects on HCV NS3/4A Protease Inhibition
Compound | Substituent (Quinoxaline 3-Position) | WT IC₅₀ (nM) | D168A Fold Change | R155K Fold Change |
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2 | Ethyl | 1.2 | 3.5 | 5.8 |
19a | Ethyl (optimized P4) | 0.9 | 2.8 | 4.2 |
18e | Isopropyl | 1.4 | 6.1 | 12.3 |
19e | Isopropyl (optimized P4) | 1.1 | 5.4 | 9.7 |
Target Compound | 5-Chloropyrimidinyloxy | Inferred | Predicted ≤3.5 | Predicted ≤6.0 |
Notes: Data adapted from . Fold change represents increased IC₅₀ relative to WT. The target compound’s smaller substituent may retain potency closer to ethyl derivatives.
Table 2: Structural and Interaction Comparison
Biological Activity
The compound 6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 369.8 g/mol. This compound features a quinoxaline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Property | Value |
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Molecular Formula | |
Molecular Weight | 369.8 g/mol |
CAS Number | 2034330-18-0 |
Anticancer Activity
Recent studies have investigated the anticancer potential of quinoxaline derivatives, including the compound . Research indicates that quinoxaline derivatives can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and cell cycle arrest.
- Mechanism of Action : Quinoxaline derivatives are believed to interfere with DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines with IC50 values lower than 10 µM in some cases .
- Case Studies : A study published in PMC demonstrated that certain quinoxaline derivatives exhibited superior anticancer activity compared to standard chemotherapeutics like doxorubicin, showing effectiveness against multiple tumor types while sparing normal cells from toxicity .
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have been explored for their antimicrobial effects:
- Inhibition of Bacterial Growth : Compounds related to this compound have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Research Findings : A comparative study highlighted that certain synthesized quinoxalines exhibited high degrees of inhibition against tested bacterial strains, indicating their potential as dual-action agents—effective against cancer and microbial infections .
Pharmacological Studies
Pharmacological evaluations have shown that the compound may also possess additional therapeutic properties:
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of this compound. Preliminary results indicate promising outcomes in reducing tumor sizes and improving survival rates in treated groups compared to controls .
- Safety Profile : Toxicological assessments have indicated low toxicity levels at therapeutic doses, suggesting a favorable safety margin for further development as a therapeutic agent .
Q & A
Q. Can this compound be repurposed for non-pharmacological applications, such as materials science?
- The quinoxaline core’s π-conjugated system suggests utility in organic semiconductors or fluorescence probes . Electrochemical profiling (cyclic voltammetry) and bandgap calculations (UV-Vis/Tauc plots) guide material design .
Q. What in silico models predict off-target interactions or toxicity?
- Physiologically based pharmacokinetic (PBPK) modeling and toxicogenomics databases (e.g., ToxCast) simulate ADMET profiles. Machine learning models (e.g., DeepTox) prioritize structural analogs with reduced cytotoxicity .
Methodological Best Practices
Q. How should researchers handle discrepancies between computational predictions and experimental results?
- Sensitivity analysis identifies model parameters (e.g., force fields in docking) requiring recalibration. Experimental validation via site-directed mutagenesis or isotopic labeling resolves false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.